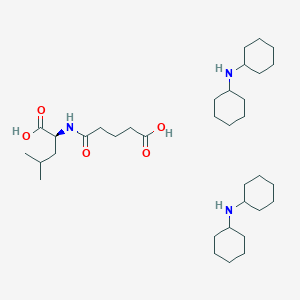
(2S)-2-(4-carboxybutanoylamino)-4-methylpentanoic acid;N-cyclohexylcyclohexanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2-(4-carboxybutanoylamino)-4-methylpentanoic acid;N-cyclohexylcyclohexanamine is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that combines a carboxybutanoylamino group with a cyclohexylcyclohexanamine moiety, making it an interesting subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(4-carboxybutanoylamino)-4-methylpentanoic acid;N-cyclohexylcyclohexanamine typically involves multiple steps, including the formation of the carboxybutanoylamino group and the cyclohexylcyclohexanamine moiety. The synthetic route may include the use of protecting groups, selective functional group transformations, and coupling reactions. Common reagents used in these reactions include acids, bases, and various organic solvents .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactions, automated synthesis, and purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
(2S)-2-(4-carboxybutanoylamino)-4-methylpentanoic acid;N-cyclohexylcyclohexanamine can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Coupling Reactions: Formation of carbon-carbon or carbon-heteroatom bonds
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and catalysts (e.g., palladium on carbon). Reaction conditions may vary depending on the desired transformation, including temperature, pressure, and solvent choice .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield carboxylic acids, while reduction reactions may produce alcohols or amines .
Scientific Research Applications
(2S)-2-(4-carboxybutanoylamino)-4-methylpentanoic acid;N-cyclohexylcyclohexanamine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex molecules and as a reagent in various organic reactions
Biology: Investigated for its potential biological activity and interactions with biomolecules
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of (2S)-2-(4-carboxybutanoylamino)-4-methylpentanoic acid;N-cyclohexylcyclohexanamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (2S)-2-(4-carboxybutanoylamino)-4-methylpentanoic acid;N-cyclohexylcyclohexanamine include other amino acid derivatives and cyclohexylamines. Examples include:
- (2S)-2-(4-carboxybutanoylamino)-4-methylpentanoic acid
- N-cyclohexylcyclohexanamine
- (2S)-2-(4-carboxybutanoylamino)-4-methylpentanoic acid;N-cyclohexylamine .
Uniqueness
The uniqueness of this compound lies in its combined structural features, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C35H65N3O5 |
|---|---|
Molecular Weight |
607.9 g/mol |
IUPAC Name |
(2S)-2-(4-carboxybutanoylamino)-4-methylpentanoic acid;N-cyclohexylcyclohexanamine |
InChI |
InChI=1S/2C12H23N.C11H19NO5/c2*1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-7(2)6-8(11(16)17)12-9(13)4-3-5-10(14)15/h2*11-13H,1-10H2;7-8H,3-6H2,1-2H3,(H,12,13)(H,14,15)(H,16,17)/t;;8-/m..0/s1 |
InChI Key |
KAVPNSYXQPLGKN-GVQWMTJGSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)O)NC(=O)CCCC(=O)O.C1CCC(CC1)NC2CCCCC2.C1CCC(CC1)NC2CCCCC2 |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)CCCC(=O)O.C1CCC(CC1)NC2CCCCC2.C1CCC(CC1)NC2CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















